molecular formula C15H21NO4 B6615319 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid CAS No. 1401095-99-5

2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid

Cat. No. B6615319
CAS RN: 1401095-99-5
M. Wt: 279.33 g/mol
InChI Key: RKLKOGAAGTUGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid (TBPA) is an organic compound that has become increasingly popular in the scientific community for its versatility and potential for applications in various fields. TBPA is a carboxylic acid that is derived from the reaction of tert-butyl alcohol, an aldehyde, and an amine. It is a colorless solid that is soluble in polar organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). TBPA is a versatile compound that can be used in a variety of applications, ranging from organic synthesis to drug development.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is believed to act as an inhibitor of the enzyme, cytochrome P450. This enzyme is involved in the metabolism of drugs and other xenobiotics. By inhibiting the enzyme, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is believed to prevent the metabolism of drugs and other xenobiotics, thereby increasing their bioavailability and stability in the body.
Biochemical and Physiological Effects
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme, cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound. Additionally, it is relatively easy to synthesize, making it a convenient choice for laboratory experiments. A limitation of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is its relatively low solubility in water. This can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid in scientific research. One potential direction is the development of novel drugs and other xenobiotics for therapeutic use. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid could be used to synthesize new polymers for use in a variety of applications. Another potential future direction is the use of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid in the development of new materials for use in biochemistry and molecular biology. Finally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid could be used to develop new methods for the synthesis of organic compounds.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol, an aldehyde, and an amine. The reaction of tert-butyl alcohol and an aldehyde produces the intermediate product, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanal (2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid-aldehyde). This intermediate product can then be reacted with an amine to produce the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as peptides, peptidomimetics, and small molecules. 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has also been used in the synthesis of drugs, such as antibiotics and antifungal agents. Additionally, 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has been used in the synthesis of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-5-15(12(17)18,11-9-7-6-8-10-11)16-13(19)20-14(2,3)4/h6-10H,5H2,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLKOGAAGTUGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid

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